2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
“2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features multiple functional groups, including an oxazole ring, a furan ring, and a dihydroisoquinoline moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the furan and dihydroisoquinoline groups. Common reagents used in these reactions include:
Oxidizing agents: To facilitate the formation of the oxazole ring.
Catalysts: Such as palladium or copper catalysts to promote coupling reactions.
Solvents: Like dichloromethane or dimethylformamide to dissolve reactants and control reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as chromatography or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile” can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to oxidizing agents to form new functional groups.
Reduction: Involving reducing agents to convert certain groups to their reduced forms.
Substitution: Where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of heterocyclic compounds with biological systems.
Medicine: Potentially as a lead compound for drug development, given its complex structure.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, influencing various biological pathways. The exact mechanism would require detailed studies, including:
Binding assays: To identify molecular targets.
Pathway analysis: To determine the biological effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds with similar dihydroisoquinoline structures.
Oxazole derivatives: Molecules containing the oxazole ring.
Furan derivatives: Compounds featuring the furan ring.
Uniqueness
“2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile” is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-17-6-8-20(9-7-17)29-16-21-10-11-23(30-21)24-27-22(14-26)25(31-24)28-13-12-18-4-2-3-5-19(18)15-28/h2-11H,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFESFRSTWTZFMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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